molecular formula C19H26O3 B12838652 Carlactone

Carlactone

Cat. No.: B12838652
M. Wt: 302.4 g/mol
InChI Key: OTIYLZVFQIMLQH-FRGMPSNRSA-N
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Description

Carlactone is a key endogenous intermediate in the biosynthesis of strigolactones, a class of plant hormones that regulate shoot branching, root architecture, and responses to environmental nutrients . This compound, which features a methyl butenolide (D-ring) connected to a simpler carbon skeleton compared to canonical strigolactones, is produced from β-carotene through the sequential action of the enzymes D27, CCD7, and CCD8 . Research-grade this compound is crucial for investigating fundamental strigolactone pathways. It is converted by the cytochrome P450 MAX1 into carlactonoic acid and onward to canonical strigolactones like orobanchol and 4-deoxyorobanchol . Studies demonstrate that this compound itself exhibits biological activity, suppressing shoot branching in plants through a MAX1-dependent mechanism and stimulating the germination of seeds from root parasitic plants such as Striga hermonthica . Furthermore, this compound and its oxidized derivatives have been shown to act as rhizospheric signals, inducing hyphal branching in arbuscular mycorrhizal fungi, which is essential for establishing symbiotic relationships . This product is intended for use in plant physiology, biochemistry, and agricultural research applications. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic purposes, or for human use.

Properties

Molecular Formula

C19H26O3

Molecular Weight

302.4 g/mol

IUPAC Name

4-methyl-2-[(1Z,3E)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dienoxy]-2H-furan-5-one

InChI

InChI=1S/C19H26O3/c1-13(12-21-17-11-15(3)18(20)22-17)8-9-16-14(2)7-6-10-19(16,4)5/h8-9,11-12,17H,6-7,10H2,1-5H3/b9-8+,13-12-

InChI Key

OTIYLZVFQIMLQH-FRGMPSNRSA-N

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C\OC2C=C(C(=O)O2)C)/C

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=COC2C=C(C(=O)O2)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Carlactone is synthesized from all-trans-β-carotene through a series of enzymatic reactions. The process involves three main enzymes: DWARF27, carotenoid cleavage dioxygenase 7 (CCD7), and carotenoid cleavage dioxygenase 8 (CCD8). DWARF27 converts all-trans-β-carotene to 9-cis-β-carotene, which is then cleaved by CCD7 to produce 9-cis-apo-10’-carotenal and β-ionone. CCD8 further processes 9-cis-apo-10’-carotenal to form this compound .

Industrial Production Methods: While the industrial production of this compound is not yet widespread, the enzymatic synthesis route is being explored for scalability. The use of recombinant enzymes and optimized reaction conditions are key areas of research to enhance yield and efficiency .

Chemical Reactions Analysis

Conversion to Strigolactones in Plants

Carlactone serves as the precursor for strigolactones (SLs) such as orobanchol and 5-deoxystrigol:

  • Stereospecific oxidation : Only (11R)-carlactone is enzymatically converted to SLs, as shown by chiral HPLC and feeding experiments in rice dwarf10 mutants .

  • Cytochrome P450 involvement : MAX1 (CYP711A1) oxidizes this compound to carlactonoic acid (CLA) through three sequential steps:

    • Hydroxylation at C-19

    • Further oxidation to a ketone

    • Carboxylation to CLA .

Experimental Data :

Reaction StepEnzymeProductReference
C-19 hydroxylationMAX119-hydroxy this compound
Ketone formationMAX119-oxo this compound
CarboxylationMAX1Carlactonoic acid (CLA)

Derivatization to Hydroxylated Forms

This compound derivatives exhibit modified bioactivities:

  • Hydroxymethyl carlactonoate (1'-HO-MeCLA) : Produced via LBO-mediated oxidation of methyl carlactonoate (MeCLA) .

  • Deuterium-labeling studies : Confirmed oxidation occurs at the ester methyl group of MeCLA .

Key Findings :

  • LBO converts MeCLA to 1'-HO-MeCLA with trace yields (0.1%), while most substrate hydrolyzes to CLA .

  • Hydroxylated derivatives are predominant SLs in Arabidopsis, influencing shoot branching regulation .

Synthetic Approaches to this compound and Derivatives

Chemical synthesis enables isotopic labeling and structural analysis:

  • 13C-Labeled synthesis : [1-¹³CH₃]-carlactone was synthesized via Heck coupling of ¹³C-methyl iodide-derived intermediates, enabling in vivo tracking .

  • Racemic resolution : Chiral HPLC separated (11R) and (11S) enantiomers, confirming natural (11R) configuration .

Synthetic Route :

  • Methylation of 2,6-dimethylcyclohexanone with ¹³C-methyl iodide .

  • Heck reaction with methyl vinyl ketone to form β-ionone .

  • Aldehyde formation and O-alkylation with bromobutenolide .

Stereochemical Specificity in Biological Activity

The (11R)-configuration is essential for this compound’s function:

  • Feeding (11R)-carlactone to rice mutants restored SL production, while (11S)-carlactone was inactive .

  • Absolute configuration determined via Diels-Alder adduct analysis and chiral LC-MS .

This synthesis of this compound’s reactivity underscores its role as a central hub in strigolactone biosynthesis, with enzymatic specificity and synthetic accessibility enabling targeted manipulation of plant hormonal pathways.

Scientific Research Applications

Role in Strigolactone Biosynthesis

Carlactone (CL) serves as an endogenous precursor for strigolactones (SLs), a class of plant hormones that regulate plant architecture and responses to environmental stresses. The conversion of this compound to carlactonoic acid (CLA) is catalyzed by the MAX1 enzyme in Arabidopsis, demonstrating its role in the biosynthetic pathway of SLs .

Table 1: Conversion Pathway of this compound to Strigolactones

CompoundEnzymeFunction
This compoundMAX1Converts CL to carlactonoic acid
Carlactonoic AcidVarious SL enzymesFurther converted to strigolactones

Agricultural Applications

This compound's role as a signaling molecule has profound implications for agriculture, especially concerning parasitic plants like Striga and Orobanche. These weeds are major threats to crop yields, particularly in sub-Saharan Africa. The ability of this compound to stimulate seed germination in these parasitic plants makes it a target for developing new weed management strategies .

Case Study: Impact on Parasitic Weeds

Research indicates that this compound derivatives can induce germination in Orobanche species, which are notorious for their detrimental effects on crops. By understanding the signaling pathways mediated by this compound, researchers aim to develop selective herbicides that exploit these mechanisms to control parasitic weed populations without harming crops .

Development of Synthetic Analogues

Due to the low natural abundance of strigolactones, there is significant interest in synthesizing analogues of this compound and its derivatives. Recent studies have focused on creating methyl phenlactonoates (MPs) that mimic the structure and function of natural SLs. These analogues have shown promise not only in regulating shoot branching but also in enhancing seed germination rates in root parasitic plants .

Table 2: Comparison of this compound Analogues

Analogue NameSynthesis MethodEfficacy in Regulating Plant Growth
Methyl PhenlactonoatesOrganic synthesisHigh efficacy in inhibiting shoot branching
Nitro-PhenlactonesIsosteric replacementModerate efficacy compared to GR24

Physiological Functions Beyond Germination

This compound is not only pivotal for seed germination but also plays a role in regulating various physiological processes such as shoot branching, leaf senescence, and responses to abiotic stresses like nutrient deficiency and light availability . This multifaceted role underscores the potential applications of this compound in enhancing crop resilience and productivity.

Future Directions and Research Needs

Despite the progress made in understanding the applications of this compound, further research is needed to fully elucidate its mechanisms of action within plants. Future studies should focus on:

  • Identifying additional biosynthetic pathways involving this compound.
  • Exploring its interactions with other plant hormones .
  • Developing field trials to assess the efficacy of synthetic analogues in real-world agricultural settings.

Mechanism of Action

Carlactone exerts its effects through its conversion into active strigolactones, which then interact with specific receptors in plants. The primary molecular targets are the D14 receptor and the MAX2 protein, which together regulate the degradation of proteins involved in shoot branching. This signaling pathway ultimately leads to the inhibition of shoot branching and the promotion of symbiotic relationships with fungi .

Comparison with Similar Compounds

Structural Features

Compound Core Structure Key Modifications
Carlactone C19 skeleton with D-ring No ABC rings; linear enol-ether bridge
5-Deoxystrigol ABC + D-rings (tricyclic lactone) Oxygenation at C19; BC-ring closure
Orobanchol ABC + D-rings (epoxidized BC-ring) Hydroxylation at C4; stereospecific rings
Carlactonoic Acid Oxidized C19 carboxylic acid MAX1-mediated hydroxylation/oxidation
Methyl Carlactonoate Methyl ester of carlactonoic acid LBO-mediated hydroxylation (Arabidopsis)

This compound serves as the scaffold for SL diversification. For example, rice cytochrome P450 MAX1 homologs (e.g., this compound oxidase, CO) catalyze BC-ring closure and hydroxylation to produce 4-deoxyorobanchol and orobanchol .

Functional Overlap and Distinctions

  • Signaling : While SLs directly bind D14 to trigger SMXL degradation, this compound’s methyl ester (MeCLA) can weakly interact with AtD14 in vitro, suggesting partial signaling capacity .
  • Evolutionary Conservation : this compound biosynthesis (via D27, CCD7, CCD8) is conserved in angiosperms, whereas SL diversification reflects adaptive evolution in MAX1 homologs .

Q & A

Q. Table 1: Key Enzymes in this compound Biosynthesis

EnzymeFunctionOrganismReference
D27β-carotene isomerizationArabidopsis
CCD7Cleaves 9-cis-β-caroteneRice, Arabidopsis
CCD8Catalyzes oxidative rearrangementArabidopsis

Advanced Research Question: How do researchers resolve contradictions in this compound’s bioactivity as a germination inducer for parasitic plants?

Answer:
Discrepancies in germination activity (e.g., lower efficacy compared to GR24) are addressed through:

  • Concentration-response assays : Testing this compound across gradients (e.g., 106^{-6}–1010^{-10} M) to establish dose dependency .
  • Structural analogs : Modifying the enone moiety (C-ring) to assess functional groups critical for receptor binding .
  • Species-specificity studies : Comparing Striga hermonthica vs. Orobanche spp. responses due to receptor (KAI2/ShHTL) diversity .

Methodological Insight : Pair bioassays with in silico docking simulations to predict this compound-receptor interactions .

Basic Research Question: What methodologies confirm this compound’s role as a strigolactone precursor?

Answer:

  • Enzymatic conversion assays : Incubating this compound with MAX1 homologs (e.g., AtMAX1, Os900) to detect Carlactonoic acid via HPLC .
  • Transcriptional profiling : Monitoring strigolactone-responsive genes (BRC1, D14) in this compound-treated vs. untreated plants .
  • Grafting experiments : Demonstrating this compound mobility in shoot-to-root signaling using Arabidopsis grafted mutants .

Advanced Research Question: What challenges arise in studying stereoselective modifications of this compound by MAX1 homologs?

Answer:
Key challenges include:

  • Enzyme specificity : MAX1 homologs (e.g., AtMAX1, Os1400) produce distinct oxidation products (e.g., methyl carlactonoate vs. orobanchol) .
  • Isotopic tracing : Using 2H^{2}\text{H}/18O^{18}\text{O}-labeled this compound to track stereochemical outcomes in in vitro assays .
  • CRISPR/Cas9 mutagenesis : Generating MAX1 knockouts in non-model plants (e.g., tomato) to assess functional conservation .

Q. Table 2: MAX1-Derived this compound Modifications

MAX1 HomologProductBiological ActivityReference
AtMAX1Carlactonoic acidShoot branching suppression
Os9004-DeoxyorobancholRhizosphere signaling

Methodological Focus: How to design experiments investigating this compound-D14 receptor interactions?

Answer:

  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (KdK_d) between purified D14 and this compound derivatives .
  • Heterologous systems : Express AtD14 in E. coli for crystallography to resolve ligand-binding pockets .
  • Phenotypic assays : Treat d14 mutants with this compound to assess dependency on receptor-mediated signaling .

Note : Include negative controls (e.g., inactive this compound analogs) and validate findings across ≥3 biological replicates .

Advanced Research Question: How do researchers address variability in this compound stability across experimental conditions?

Answer:

  • Degradation assays : Monitor this compound half-life under varying pH, light, and temperature using LC-MS .
  • Stabilization strategies : Use antioxidants (e.g., BHT) or inert atmospheres (N2_2) during extraction .
  • Bioactivity correlation : Compare fresh vs. degraded this compound in seed germination assays to quantify potency loss .

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